Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate
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Overview
Description
Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate is a chemical compound with the molecular formula C6HCl2NaO4. It is a sodium salt derivative of a chlorinated hydroxybenzoquinone. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate typically involves the reaction of 2,5-dichloro-4-hydroxybenzoquinone with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring a stoichiometric balance of reactants to achieve high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is purified through recrystallization and filtration techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and other derivatives with different functional groups. These products have diverse applications in organic synthesis and material science .
Scientific Research Applications
Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated and hydroxylated derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. It can also act as an electrophile, reacting with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Similar in structure but lacks the hydroxyl group.
2-Hydroxy-1,4-benzoquinone: Similar but lacks the chlorine atoms.
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Another chlorinated benzoquinone derivative with different functional groups
Uniqueness
Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
35771-46-1 |
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Molecular Formula |
C6HCl2NaO4 |
Molecular Weight |
230.96 g/mol |
IUPAC Name |
sodium;2,5-dichloro-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-olate |
InChI |
InChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,11H;/q;+1/p-1 |
InChI Key |
MWYOBRJYTHVWJT-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=C1[O-])Cl)Cl)O.[Na+] |
Origin of Product |
United States |
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